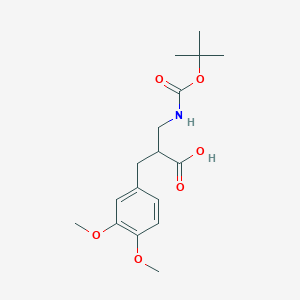

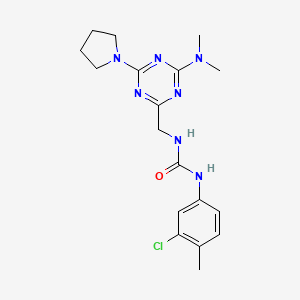

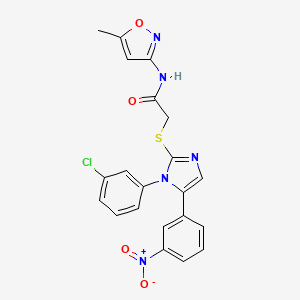

![molecular formula C18H18FN3O B2502562 N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide CAS No. 850920-55-7](/img/structure/B2502562.png)

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the use of reagents and synthetic pathways that could be adapted for the synthesis of "N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide". For instance, the synthesis of imidazole-amine ligands with variable second-coordination spheres is described, using a reagent derived from 1-methyl-2-carboxaldehyde for reductive amination reactions . Similarly, the synthesis of a library of new hybrid anticonvulsant agents involves the coupling reaction of substituted benzylamines with various propanoic and butanoic acid derivatives . These methods could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

While the exact molecular structure of "N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide" is not provided, the papers do include structural analyses of related compounds. For example, a single crystal X-ray study was reported to determine the conformational features of a benzothiazol-2-yl derivative . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide", but they do provide information on the reactivity of similar compounds. For instance, the reductive amination reactions mentioned in the synthesis of imidazole-amine ligands suggest that the compound may also undergo similar reactions under appropriate conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide" are discussed in the papers. The physicochemical characterization of a series of new alkanamide derivatives was performed using NMR, IR spectroscopy, and mass spectrometry . These techniques are essential for determining properties such as solubility, stability, and molecular weight, which are important for the practical application of the compound.

Relevant Case Studies

The papers provide case studies on the biological evaluation of related compounds. For example, a library of new hybrid anticonvulsant agents was screened for anticonvulsant activity in mice, and some compounds demonstrated significant protection in preclinical seizure models . Additionally, the psychotropic, anti-inflammatory, and cytotoxic activities of benzothiazol-2-yl derivatives were investigated, revealing marked sedative action and selective cytotoxic effects on tumor cell lines . These studies are relevant as they suggest potential therapeutic applications for similar compounds, including "N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide".

Scientific Research Applications

Synthesis and Characterization

- Chemical Synthesis : The compound has been involved in studies focusing on the synthesis of new chemical entities. For example, derivatives similar to N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide have been synthesized for exploring their potential as novel compounds with various applications. These studies include the preparation and characterization of fluoro-benzimidazole derivatives, highlighting the methods for synthesizing these compounds and evaluating their structural properties through spectral data analysis (Manolov, Ivanov, & Bojilov, 2021).

Antimicrobial and Anticancer Properties

- Antimicrobial Activity : Research has been conducted to investigate the antimicrobial properties of fluoro-benzimidazole derivatives. These studies aim to develop new compounds with effective antimicrobial activity against a range of pathogenic microorganisms, including resistant strains. The findings suggest potential applications in creating new intestinal antiseptic drug candidates (Çevik et al., 2017).

- Anticancer Activity : The synthesis of benzimidazole derivatives, including those structurally related to N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide, has been explored for their potential anticancer activities. These studies provide insights into the development of new therapeutic agents for cancer treatment, evaluating their efficacy against various cancer cell lines and identifying promising candidates for further research (Refaat, 2010).

Analytical and Biochemical Applications

- Fluorescent Sensors : Benzimidazole and benzothiazole derivatives have been studied for their potential as fluorescent sensors for metal ions such as Al3+ and Zn2+. These findings are significant for developing new tools for analytical applications, including the detection and quantification of specific ions in various biological and environmental samples (Suman et al., 2019).

Mechanism of Action

properties

IUPAC Name |

N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O/c1-2-18(23)20-11-17-21-15-9-5-6-10-16(15)22(17)12-13-7-3-4-8-14(13)19/h3-10H,2,11-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOMEHAHNDHLAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

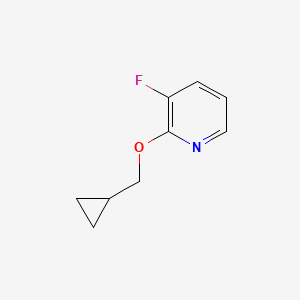

![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)

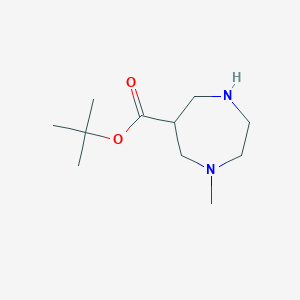

![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)

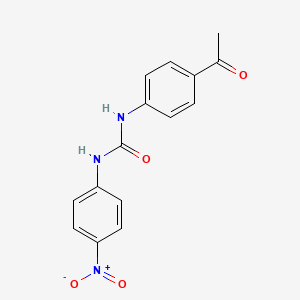

![2-[(3-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2502493.png)

![N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2502497.png)

![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2502500.png)